(S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as APPA, often involves multi-step procedures . For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Molecular Structure Analysis

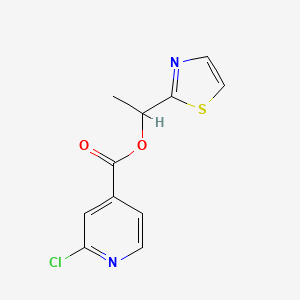

The molecular formula of APPA is C7H16ClN3O2. Its molecular weight is 209.67.Scientific Research Applications

Synthesis and Structure Identification

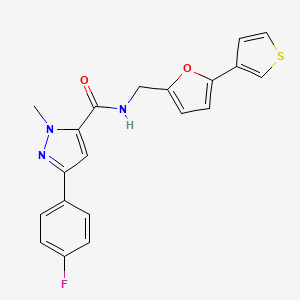

(S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride is utilized in the synthesis of various compounds with potential therapeutic applications. For instance, it has been involved in the synthesis of anti-malarial agents such as 3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid, showcasing its role in creating derivatives with a 4-piperazinyl quinoline ring (Mi Sui-qing, 2010).

Chiral Non-racemic Derivatives

This compound is a precursor in synthesizing chiral non-racemic 3-(dioxopiperazin-2-yl)propionates, as demonstrated in studies exploring receptor binding properties. These derivatives have shown promising affinity for σ1-receptors, indicating potential applications in neurological or psychiatric research (Manuela Weigl & B. Wünsch, 2002).

Antimicrobial Activity

Research has also explored its use in synthesizing new pyridine derivatives with significant in vitro antimicrobial activity against various bacterial and fungal strains. This highlights its importance in developing new antimicrobial agents (N. Patel, S. N. Agravat & Faiyazalam M. Shaikh, 2011).

Anticancer Activity

Studies have synthesized and analyzed compounds like 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, showing in vivo and in vitro anticancer activity. These investigations into metabolites and structural elucidation provide insights into developing new anticancer drugs (Xiaomei Jiang et al., 2007).

Conformationally Restricted Piperazine Derivatives

The compound is used in the synthesis of 6,8-Diazabicyclo[3.2.2]nonanes, which are conformationally restricted piperazine derivatives. These derivatives have applications in various research areas, including pharmaceutical development (Manuela Weigl & B. Wünsch, 2000).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . Therefore, it can be inferred that the compound might interact with similar targets.

Mode of Action

Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets by inhibiting their activity, leading to changes in the cellular processes regulated by these targets.

Biochemical Pathways

Given the known activities of piperazine derivatives, it can be inferred that the compound might affect pathways related to dopamine and serotonin signaling .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This suggests that the compound might have favorable pharmacokinetic properties that impact its bioavailability.

Result of Action

Based on the known activities of piperazine derivatives, it can be inferred that the compound might lead to changes in cellular processes regulated by dopamine and serotonin .

properties

IUPAC Name |

(2S)-2-amino-3-piperazin-1-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.ClH/c8-6(7(11)12)5-10-3-1-9-2-4-10;/h6,9H,1-5,8H2,(H,11,12);1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSDAAZSZARRNY-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/no-structure.png)

![N-[1-[1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2424474.png)

![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2424477.png)

![2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2424478.png)

![N-(4-acetylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2424481.png)

![1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2424485.png)

![2-(2-Methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2424486.png)